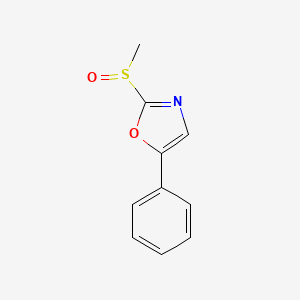

2-(Methylsulfinyl)-5-phenyloxazole

Description

Significance of Heterocyclic Compounds in Organic Synthesis and Chemical Research

Heterocyclic compounds are a vast and essential class of organic molecules that feature a ring structure containing at least one atom other than carbon. ijraset.com These non-carbon atoms, such as nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecules. Their diverse structures and functionalities make them indispensable in numerous scientific fields, particularly in medicinal chemistry and materials science. ijraset.com Over 90% of new drugs incorporate heterocyclic motifs, highlighting their critical role in the development of therapeutics. ijraset.com The ability to synthesize a wide array of heterocyclic structures allows chemists to design molecules with specific, desired properties for various applications, including pharmaceuticals, agrochemicals, and functional materials. ijraset.com

The Oxazole (B20620) Heterocycle: Fundamental Structural Motif in Organic Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom separated by a carbon atom. wikipedia.orgnumberanalytics.com This structural motif is found in a variety of natural products and synthetically important molecules. nih.govslideshare.net While aromatic, oxazoles are less so than their sulfur-containing counterparts, thiazoles. wikipedia.org The oxazole ring is a weak base and can undergo various chemical transformations. wikipedia.orgnumberanalytics.com Its derivatives are significant in medicinal chemistry, with some exhibiting biological activities. nih.gov The synthesis of the oxazole ring can be achieved through several methods, including the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. wikipedia.org

Organosulfur Compounds, with Emphasis on Sulfoxides: Versatility in Chemical Transformations

Organosulfur compounds, which contain carbon-sulfur bonds, are prevalent in biochemistry and are integral to numerous chemical applications. nih.govnih.gov The versatility of sulfur, with its multiple oxidation states, allows for a wide range of chemical transformations. nih.gov Among organosulfur compounds, sulfoxides, which feature a sulfinyl (SO) group bonded to two carbon atoms, are of particular interest. nih.govbritannica.com The sulfinyl group is a key functional group in various pharmaceuticals. Sulfoxides are typically prepared by the controlled oxidation of sulfides. britannica.com The sulfur atom in a sulfoxide (B87167) is chiral when bonded to two different groups, a feature that is exploited in asymmetric synthesis. Sulfoxides can undergo a variety of reactions, including reduction back to sulfides and the Pummerer rearrangement. britannica.com

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2S |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

2-methylsulfinyl-5-phenyl-1,3-oxazole |

InChI |

InChI=1S/C10H9NO2S/c1-14(12)10-11-7-9(13-10)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

SMITYGSJDZVPFO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=NC=C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Chemistry of 2 Methylsulfinyl 5 Phenyloxazole

Reactivity of the Oxazole (B20620) Ring System in Substituted Oxazoles

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, exhibits a unique reactivity pattern. Its aromaticity is less pronounced than that of benzene (B151609), rendering it susceptible to a variety of transformations. The presence of substituents further modulates this reactivity.

Electrophilic Aromatic Substitution on the Oxazole Nucleus

The oxazole ring is generally considered an electron-rich heterocycle, yet it is relatively resistant to electrophilic aromatic substitution compared to other five-membered heterocycles like pyrrole (B145914) and furan. The electronegativity of the oxygen and nitrogen atoms deactivates the ring towards electrophilic attack. However, the presence of activating groups can facilitate such reactions. tandfonline.comwikipedia.org

Electrophilic substitution on the oxazole nucleus typically occurs at the C5 position, which is the most electron-rich carbon atom. tandfonline.comwikipedia.org The presence of an electron-donating group at the C2 or C5 position enhances the nucleophilicity of the ring and promotes substitution. In the case of 2-(methylsulfinyl)-5-phenyloxazole, the phenyl group at the C5 position acts as an activating group, directing electrophiles to the ortho and para positions of the phenyl ring. The methylsulfinyl group at C2, being electron-withdrawing, would further deactivate the oxazole ring itself towards direct electrophilic attack.

Common electrophilic substitution reactions for activated oxazoles include:

Nitration: Treatment with dilute nitric acid can introduce a nitro group. byjus.com

Halogenation: Reactions with halogens, such as bromine, can occur even without a Lewis acid catalyst. byjus.com

Friedel-Crafts Reactions: These reactions are generally difficult on the oxazole ring itself but can occur on activating substituents like a phenyl group.

Cycloaddition Reactions (e.g., Diels-Alder Reactivity of Oxazoles)

Oxazoles can function as dienes in Diels-Alder reactions, a powerful tool for the synthesis of pyridines and other heterocyclic systems. wikipedia.orgresearchgate.net The reactivity of the oxazole in these [4+2] cycloadditions is influenced by the substituents on the ring. Electron-donating groups on the oxazole ring and electron-withdrawing groups on the dienophile generally accelerate the reaction.

The reaction proceeds through a bicyclic intermediate which can then undergo a retro-Diels-Alder reaction or other rearrangements to afford the final product. wikipedia.org The use of Lewis acids or proton acids can facilitate the cycloaddition by lowering the energy of the LUMO of the oxazole. nih.govacs.orgscilit.com

Intramolecular Diels-Alder reactions of oxazoles have also been extensively studied and utilized in the synthesis of complex natural products. thieme-connect.com

| Reaction Type | Reactants | Conditions | Product |

| Intermolecular Diels-Alder | Oxazole, Alkene/Alkyne | Thermal or Lewis Acid Catalysis | Pyridine or Furan derivatives |

| Intramolecular Diels-Alder | Tethered Oxazole-Dienophile | Varies | Fused heterocyclic systems |

Nucleophilic Attack and Rearrangements on Oxazole Derivatives

While less common than electrophilic attack, nucleophilic substitution can occur on the oxazole ring, particularly when a good leaving group is present at the C2 position. tandfonline.comwikipedia.org The C2 position is the most electrophilic carbon in the oxazole ring and is therefore the primary site for nucleophilic attack.

Deprotonation at the C2 position can be achieved using a strong base, and the resulting lithiated species can react with various electrophiles. wikipedia.org

Oxazole rings can also undergo various rearrangement reactions. The Cornforth rearrangement, for instance, involves the thermal rearrangement of 4-acyloxazoles. wikipedia.org Ring transformation reactions, where the oxazole ring is converted into another heterocyclic system, are also known. researchgate.netlookchem.com

Derivatization and Functional Group Transformations on the Oxazole Ring

The oxazole ring can be derivatized at its various positions to introduce new functional groups. For instance, C-H activation has been used for the direct arylation of oxazoles. tandfonline.com The nitrogen atom of the oxazole ring can undergo N-alkylation and N-acylation. tandfonline.com

Functional group transformations on existing substituents are also common. For example, a chloromethyl group attached to the oxazole ring can be a versatile handle for introducing other functionalities.

Reactivity of the Methylsulfinyl Moiety in this compound

The methylsulfinyl group (-S(O)CH₃) is a key functional group that significantly influences the chemical properties of the molecule. It contains a stereogenic sulfur atom, making the molecule chiral.

Reduction Reactions of the Sulfinyl Group (e.g., Deoxygenation to Sulfides by Thiols)

The sulfinyl group can be readily reduced to the corresponding sulfide (B99878) (thioether). This deoxygenation can be achieved using a variety of reducing agents. A common method involves the use of thiols. The reaction proceeds through a nucleophilic attack of the thiol on the sulfur atom of the sulfoxide (B87167), followed by the departure of a sulfenic acid and subsequent reactions to form a disulfide and water. youtube.com

Other reducing agents that can be employed for the deoxygenation of sulfoxides include:

HBr/DMSO systems nih.gov

H₂O₂/SOCl₂ followed by a reducing agent organic-chemistry.orgacs.orgnih.gov

The ease of reduction can be influenced by the electronic nature of the substituents attached to the sulfur atom.

| Reagent System | Substrate | Product | Notes |

| Thiols | Sulfoxide | Sulfide | Common and mild method |

| DMSO/HBr | Thiol (in situ oxidation) | Sulfonyl Bromide | Can be used for further transformations |

| H₂O₂/SOCl₂ | Thiol | Sulfonyl Chloride | Highly reactive system |

Acid-Base Chemistry and α-Deprotonation of Alkyl Sulfoxides

The hydrogen atoms on the carbon adjacent to the sulfoxide group (α-hydrogens) in this compound exhibit enhanced acidity. This is due to the electron-withdrawing nature of the sulfinyl group, which stabilizes the resulting carbanion. The removal of a proton, a process known as deprotonation, is a fundamental step in many reactions of sulfoxides. youtube.comyoutube.com

Deprotonation transforms the neutral sulfoxide into a more electron-rich conjugate base. masterorganicchemistry.com This increased electron density enhances the nucleophilicity of the α-carbon, making it susceptible to attack by electrophiles. masterorganicchemistry.com The stability of the conjugate base, and thus the ease of deprotonation, can be influenced by factors such as resonance and the presence of other electron-withdrawing groups. youtube.com The use of a strong base is typically required to effectively deprotonate an alkyl sulfoxide. youtube.com The resulting anion can then participate in a variety of bond-forming reactions. The acidity of the α-protons in sulfoxides is a key factor in their chemical reactivity, often leading to undesired elimination reactions if not carefully controlled. acs.org

Elimination Reactions (e.g., Thermal Elimination via E_i Mechanism)

Alkyl sulfoxides can undergo thermal elimination through a pericyclic syn elimination, known as the E_i (Elimination Internal) mechanism. wikipedia.orgdalalinstitute.com This reaction is thermally activated and does not require external reagents like acids or bases. wikipedia.orgdalalinstitute.com The process involves a cyclic transition state, typically five-membered, where a β-hydrogen and the sulfinyl group are removed simultaneously to form an alkene and a sulfenic acid. wikipedia.org

The E_i mechanism is characterized by first-order kinetics and is not affected by free-radical inhibitors. wikipedia.org The activation enthalpy for the thermal elimination of model alkyl sulfoxides has been determined experimentally. For instance, the activation enthalpy for methyl 3-phenylpropyl sulfoxide is 32.9 ± 0.9 kcal/mol. nih.gov Theoretical calculations have provided similar values for related systems. nih.govresearchgate.net While sulfones can also undergo a similar elimination, it typically requires higher temperatures. researchgate.net

Pummerer Rearrangement and Related Transformations

The Pummerer rearrangement is a characteristic reaction of alkyl sulfoxides, involving their conversion into α-acyloxy-thioethers in the presence of an activating agent, commonly acetic anhydride (B1165640). wikipedia.orgtcichemicals.comnumberanalytics.com The reaction proceeds through several key steps:

Acylation: The sulfoxide oxygen is acylated by the anhydride, forming an acyloxysulfonium ion. numberanalytics.comyoutube.com

Elimination: A base, such as the acetate (B1210297) ion generated in the first step, induces an elimination to form a thial cation (a sulfur-stabilized carbocation). wikipedia.orgyoutube.com

Nucleophilic Attack: The thial intermediate is then attacked by a nucleophile, typically the acetate, to yield the final α-acyloxy-thioether product. wikipedia.orgyoutube.com

The Pummerer rearrangement is versatile, and various activators like trifluoroacetic anhydride and trifluoromethanesulfonic anhydride can be used. wikipedia.org The electrophilic thial intermediate can also be trapped by other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org

Variations of the Pummerer rearrangement include:

Aromatic Pummerer Reaction: When an aromatic ring is adjacent to the sulfoxide, nucleophiles can attack the ring, leading to substituted aryl sulfides. nih.govacs.org

Vinylogous Pummerer Reaction: In vinyl sulfoxides, deprotonation at the γ-position followed by nucleophilic attack at the same carbon constitutes the vinylogous Pummerer reaction. nih.govacs.org

Extended Pummerer Reaction: This involves direct nucleophilic attack on the double bond of a vinyl sulfoxide. nih.govacs.org

Reactions with Organic Halides

Alkyl sulfoxides can react with organic halides. acs.org Dimethyl sulfoxide (DMSO), for example, can act as a nucleophilic source of the "S(O)Me" group in reactions with benzyl (B1604629) halides, leading to the formation of benzyl methyl sulfoxides. organic-chemistry.org In some cases, sulfoxides can be used as oxidizing agents for alkyl halides. acs.org The reactivity in these reactions can be influenced by the solvent, with high dielectric ionizing solvents like DMSO favoring S_N1 and E1 pathways for tertiary halides. libretexts.org

Formation of Sulfonium (B1226848) Intermediates and their Reactivity

The reaction of sulfoxides with strong electrophiles, such as triflic anhydride, can lead to the formation of highly reactive sulfonium intermediates. thieme-connect.com These intermediates are powerful alkylating agents and can react with a wide range of nucleophiles. thieme-connect.com

The formation of sulfonium salts can also be achieved through the reaction of sulfides with alkyl halides. researchgate.net These salts are versatile reagents in organic synthesis, participating in nucleophilic substitution, transition-metal-catalyzed reactions, and photoredox processes. thieme-connect.com

In the context of the Pummerer rearrangement, the initially formed acyloxysulfonium ion is a key intermediate. numberanalytics.com If this intermediate is intercepted by a nucleophile at the sulfur atom, it leads to what is known as an "interrupted Pummerer reaction," generating sulfonium salts that can undergo further transformations like sigmatropic rearrangements. nih.govacs.orgthieme-connect.com For instance, the reaction of activated aryl sulfoxides with allylsilanes can form allylsulfonium intermediates that rearrange to yield ortho-allylated aryl sulfides. nih.gov

Synergistic and Antagonistic Effects of the Oxazole and Methylsulfinyl Groups on Reactivity

The reactivity of this compound is a composite of the individual properties of the oxazole ring and the methylsulfinyl group, which can either enhance or diminish each other's typical reactivity.

The methylsulfinyl group is a strong electron-withdrawing group. u-tokyo.ac.jp This property significantly influences the electron density of the attached oxazole ring. This electron-withdrawing effect can impact the reactivity of the oxazole ring in several ways. For instance, in related heterocyclic systems, the electronic nature of substituents has been shown to play a key role in determining the regioselectivity of reactions. mdpi.com

Conversely, the oxazole ring can influence the reactivity of the methylsulfinyl group. The aromaticity and electronic nature of the heterocyclic ring can affect the stability of intermediates formed during reactions of the sulfoxide. For example, in aromatic Pummerer reactions, the aromatic system adjacent to the sulfoxide directs the outcome of the reaction. nih.govacs.org

In some phenyloxazole sulfoxide derivatives, the sulfoxide group has been identified as an essential functional group for biological activity, with the corresponding thioethers showing no activity. nih.gov This highlights a synergistic effect where the combination of the phenyloxazole scaffold and the sulfoxide group is necessary for the observed properties. The electronic effects of substituents on phenyl rings in related systems have been shown to correlate with spectroscopic properties, indicating a clear electronic interplay between different parts of the molecule. nih.gov

Advanced Spectroscopic Characterization of 2 Methylsulfinyl 5 Phenyloxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 2-(methylsulfinyl)-5-phenyloxazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a definitive structural assignment.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the phenyl ring, the oxazole (B20620) ring, and the methylsulfinyl group. The chemical shifts of these protons are influenced by their local electronic environment.

Phenyl Protons: The protons of the 5-phenyl group would typically appear in the aromatic region, expected between δ 7.3 and 8.0 ppm. The exact multiplicity and chemical shifts would depend on the electronic effects of the oxazole ring.

Oxazole Proton: The proton at the C4 position of the oxazole ring is expected to resonate as a singlet, likely in the range of δ 7.0-7.5 ppm.

Methylsulfinyl Protons: The methyl protons of the methylsulfinyl group [–S(O)CH₃] are characteristically deshielded compared to a methylthio group (–SCH₃) due to the electron-withdrawing nature of the sulfoxide (B87167) oxygen. This signal is expected as a singlet in the range of δ 2.7-3.0 ppm. researchgate.net In contrast, the methyl protons of the precursor, 2-(methylthio)-5-phenyloxazole (B13025972), are typically found further upfield. For instance, in related compounds like ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate, the methylthio protons appear at δ 2.61 ppm. acs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data for a Related Thio-Precursor

| Proton Type | Predicted Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate acs.org |

| Phenyl H | 7.3 - 8.0 | 7.39 - 7.97 |

| Oxazole H4 | 7.0 - 7.5 | - |

| Methyl S(O)CH₃ | 2.7 - 3.0 | - |

| Methyl SCH₃ | - | 2.61 |

This table is interactive. Click on the headers to sort.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbons of the phenyl ring, the oxazole ring, and the methylsulfinyl group.

Oxazole Carbons: The C2, C4, and C5 carbons of the oxazole ring are expected to resonate at characteristic chemical shifts. C2, being bonded to both a nitrogen and the sulfinyl group, would be significantly downfield. C5, attached to the phenyl group, and C4 would also have distinct signals. In related 2-phenyl-oxazole structures, these carbons appear in the range of δ 120-165 ppm. acs.org

Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region, typically between δ 125 and 135 ppm, with the ipso-carbon (attached to the oxazole ring) showing a distinct shift.

Methylsulfinyl Carbon: The carbon of the methylsulfinyl group is expected in the range of δ 40-45 ppm. This is downfield from the typical chemical shift of a methylthio carbon (around δ 15 ppm in compounds like ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate) due to the deshielding effect of the sulfoxide oxygen. acs.orgorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data for a Related Thio-Precursor

| Carbon Type | Predicted Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate acs.org |

| Oxazole C2 | 160 - 165 | 161.2 |

| Oxazole C5 | 150 - 155 | 155.2 |

| Oxazole C4 | 125 - 130 | 129.2 |

| Phenyl C | 125 - 135 | 126.7-131.3 |

| Methyl S(O)CH₃ | 40 - 45 | - |

| Methyl SCH₃ | - | 14.9 |

This table is interactive. Click on the headers to sort.

To unambiguously assign all proton and carbon signals, especially in a molecule with several aromatic and heterocyclic signals, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would be instrumental in assigning the coupled protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for example, the oxazole H4 to C4, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular skeleton. For instance, HMBC would show correlations from the phenyl protons to the oxazoles C5, and from the methylsulfinyl protons to the oxazoles C2, confirming the connectivity of the different fragments of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the key expected absorption bands are:

S=O Stretch: A strong absorption band characteristic of the sulfoxide group is expected in the region of 1030-1070 cm⁻¹.

C=N and C=C Stretching (Oxazole Ring): The oxazole ring would exhibit characteristic stretching vibrations for the C=N and C=C bonds, typically in the range of 1500-1650 cm⁻¹.

Aromatic C-H and C=C Stretching: The phenyl group would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: The ether-like C-O-C stretch of the oxazole ring is expected around 1050-1150 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C=N and C=C Stretch (Oxazole/Phenyl) | 1450 - 1650 |

| C-O-C Stretch (Oxazole) | 1050 - 1150 |

| S=O Stretch (Sulfoxide) | 1030 - 1070 |

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure. For this compound (C₁₀H₉NO₂S), the molecular weight is approximately 207.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 207. The fragmentation pattern would likely involve:

Loss of the methylsulfinyl group (•S(O)CH₃) or parts of it (e.g., •CH₃, SO).

Cleavage of the oxazole ring.

Fragmentation of the phenyl group.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can confirm the elemental composition of the molecule.

Advanced X-ray Spectroscopy Techniques for Electronic Structure Analysis of Oxazoles

Advanced X-ray techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) can provide detailed information about the electronic structure of oxazole-containing molecules. acs.org These techniques probe the core-level electrons of the constituent atoms (C, N, O, S).

XPS: This technique measures the binding energies of core electrons. For this compound, XPS could distinguish between the different chemical environments of the carbon, nitrogen, oxygen, and sulfur atoms. For instance, the binding energy of the sulfur 2p electrons would be indicative of the +4 oxidation state in the sulfoxide. Similarly, the C 1s, N 1s, and O 1s spectra would show shifts depending on the bonding environment within the oxazole ring and the sulfinyl and phenyl groups.

XAS: This technique probes the transitions of core electrons to unoccupied molecular orbitals. The near-edge X-ray absorption fine structure (NEXAFS) region of the XAS spectrum provides information about the unoccupied molecular orbitals and the orientation of the molecule on a surface. For oxazoles, the C, N, and O K-edge XA spectra are sensitive to the electronic structure and can be compared with theoretical calculations to gain a deeper understanding of the molecular orbitals. acs.orgrsc.org

While specific X-ray spectroscopic data for this compound is not available, studies on the parent oxazole molecule have shown that these techniques are powerful for understanding its electronic structure. acs.orgrsc.org

Despite a comprehensive search for scientific literature, no specific experimental or theoretical data could be located for the advanced spectroscopic characterization of this compound using X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS), Auger-Meitner Electron Spectroscopy (AES), or Valence Photoelectron Spectroscopy (PES).

Consequently, the generation of an article with detailed research findings and data tables for the specified compound and analytical techniques is not possible at this time. The requested content, which must strictly adhere to the provided outline and focus solely on these specific spectroscopic methods for this particular compound, cannot be produced without available scientific research on the subject.

Computational and Theoretical Investigations of 2 Methylsulfinyl 5 Phenyloxazole

Quantum Chemical Studies of Electronic Structure

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of molecules. For 2-(Methylsulfinyl)-5-phenyloxazole, a combination of Density Functional Theory (DFT) and ab initio methods can provide a detailed picture of its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure of molecules. irjweb.comirjweb.com Studies on related oxazole (B20620) derivatives using DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, have been successful in determining optimized geometries and other molecular properties. irjweb.comirjweb.com For instance, in a study on an N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, DFT calculations revealed specific bond angles within the oxazole ring, such as N15–C16–O12 at 114.1° and O12–C13–C14 at 107.4°. irjweb.com

Similarly, DFT calculations have been employed to study sulfoxide-containing compounds. For example, in the investigation of a sulfamethoxazole (B1682508) Schiff base, the M06-2X/6-31G(d) level of theory was used to optimize the geometry of various conformers to identify the most stable structure. mdpi.com These studies provide a foundation for predicting the structural parameters of this compound. The presence of the sulfoxide (B87167) group introduces a chiral center at the sulfur atom, resulting in a trigonal pyramidal geometry. wikipedia.org

Table 1: Representative DFT-Calculated Bond Angles in Related Heterocyclic Compounds

| Compound | Bond Angle | Value (°) | Reference |

|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | N15–C16–O12 | 114.1 | irjweb.com |

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | O12–C13–C14 | 107.4 | irjweb.com |

| (Z)-4-((5-bromothiophen-2-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one | Dihedral angle between oxazole and p-tolyl rings | 1.7(2) | dergipark.org.tr |

| (Z)-4-((5-bromothiophen-2-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one | Dihedral angle between oxazole and thiophene (B33073) rings | 4.6(2) | dergipark.org.tr |

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theory for geometry optimization and the calculation of electronic properties. acs.org For oxazole derivatives, ab initio calculations have been used to determine properties such as net charges, bond lengths, and dipole moments. researchgate.net These calculations are crucial for understanding the reactivity of the molecule. For sulfoxides like dimethyl sulfoxide (DMSO), ab initio methods have been used to investigate its gas-phase oxidation mechanism. researchgate.net The application of ab initio methods to this compound would provide benchmark data for its structural and electronic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. nih.govyoutube.comyoutube.com The energy difference between these orbitals, the HOMO-LUMO gap, indicates the molecule's stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Studies on oxazole have shown that the electron density in the HOMO is concentrated around the C1=C2 and C4=N5 double bonds, while the LUMO density is centered around the C2, O3, and C4 atoms and the C1-N5 bond. nih.gov The HOMO-LUMO gap for unsubstituted oxazole has been calculated to be 6.957 eV, indicating it is more stable than benzene (B151609) and furan. nih.gov For substituted oxazoles, a phenyl group can slightly pull the electronic densities of the LUMO. nih.gov In the case of this compound, the phenyl group at the 5-position and the methylsulfinyl group at the 2-position would influence the distribution and energies of these frontier orbitals. The sulfoxide group, being electron-withdrawing, would be expected to lower the energy of the LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies and Gaps for Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Oxazole | - | - | 6.957 | nih.gov |

| (Z)-4-((5-bromothiophen-2-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one | -6.037 | -2.566 | 3.471 | dergipark.org.tr |

| Ammonium (B1175870) sulfamate | -6.27 | - | - | acs.org |

| Water | -7.17 | - | - | acs.org |

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting chemical reactivity by visualizing the charge distribution of a molecule. researchgate.netrsc.org It helps in identifying electron-rich regions (negative MESP), which are susceptible to electrophilic attack, and electron-poor regions (positive MESP), which are prone to nucleophilic attack. The analysis of MESP has been successfully applied to understand substituent effects and intermolecular interactions. rsc.orgberkeley.edu

For this compound, the MESP would likely show a negative potential around the oxygen and nitrogen atoms of the oxazole ring and the oxygen atom of the sulfoxide group, indicating these as potential sites for electrophilic interaction. The phenyl ring would also exhibit regions of negative potential above and below the plane of the ring. This analysis would provide a detailed map of the molecule's reactive sites.

Mechanistic Studies and Reaction Pathway Elucidation

Theoretical investigations into the reaction mechanisms of functional groups present in this compound, such as the sulfoxide group, can shed light on its potential chemical transformations.

The reduction of sulfoxides to sulfides is a fundamental reaction. sioc-journal.cn Theoretical studies on the reduction of sulfoxides by thiols have been performed at the MP2/6-311+G(3d2f,2df,2p)//B3LYP/6-311G(d,p) level of theory. nih.govacs.org These calculations indicate that the reaction proceeds through the formation of a sulfurane intermediate. nih.govacs.org Subsequent proton transfer can lead to either a sulfenic acid or a disulfide, with the disulfide being significantly more stable. nih.govacs.org

Another important reaction of sulfoxides is the sulfenate-sulfoxide rearrangement. researchgate.netacs.org DFT studies have shown that for certain derivatives, this rearrangement can proceed through a radical breakdown pathway. researchgate.netresearchgate.net The presence of external factors, such as hydrogen bond donors interacting with the sulfoxide oxygen, can influence the stability of intermediates and the preferred reaction pathway. researchgate.net Furthermore, base-induced acs.orgresearchgate.net-sigmatropic rearrangement of 2-sulfinyl dienes has been studied using DFT, providing insights into the regioselectivity and stereoselectivity of the process. acs.org These theoretical models of sulfoxide reactivity provide a framework for predicting the chemical behavior of the methylsulfinyl group in this compound in various reaction conditions.

Computational Modeling of Oxazole Formation Mechanisms (e.g., Fischer, Van Leusen)

The synthesis of the oxazole core of this compound can be understood through computational modeling of established synthetic routes, such as the Fischer and Van Leusen oxazole syntheses.

Fischer Oxazole Synthesis: The Fischer oxazole synthesis, discovered in 1896, is a classic method for preparing oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The mechanism involves the acid-catalyzed reaction of an aldehyde cyanohydrin with another aldehyde. wikipedia.orgresearchgate.net For a molecule like this compound, this would conceptually involve a cyanohydrin bearing the methylsulfinyl group and benzaldehyde (B42025).

Computational modeling of the Fischer synthesis typically involves:

Intermediate Formation: The initial step is the formation of an iminochloride intermediate from the cyanohydrin and HCl. wikipedia.org

Nucleophilic Attack: The nitrogen of this intermediate attacks the carbonyl carbon of the second aldehyde. wikipedia.org

Cyclization and Dehydration: Subsequent steps involve cyclization and dehydration to form the oxazole ring. wikipedia.org

Density Functional Theory (DFT) calculations can be employed to map the potential energy surface of this reaction, identifying transition states and intermediates. These calculations help elucidate the reaction pathway, activation energies, and the feasibility of using specific substituted reactants.

Van Leusen Oxazole Synthesis: A more modern and versatile method is the Van Leusen oxazole synthesis, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This reaction is particularly relevant due to the presence of a sulfonyl group in TosMIC, which is electronically similar to the methylsulfinyl group. The reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions. nih.govmdpi.com

The mechanism, which can be modeled computationally, involves several key steps: organic-chemistry.orgmdpi.comwikipedia.org

Deprotonation of TosMIC: A base abstracts a proton from the active methylene (B1212753) group of TosMIC.

Nucleophilic Addition: The resulting anion adds to an aldehyde (in this case, benzaldehyde to form the 5-phenyl substituent).

Cyclization: An intramolecular cyclization occurs, forming an oxazoline (B21484) intermediate.

Elimination: The final step is the elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring. nih.gov

Computational studies can model each of these steps to determine the reaction's thermodynamic and kinetic profile. The electron-withdrawing nature of the sulfonyl group in TosMIC is crucial for the acidity of the methylene protons and for its role as a good leaving group, both of which are factors that can be quantified through theoretical calculations. wikipedia.orgorganic-chemistry.org

Application of Computational Chemistry to Understand Reaction Kinetics and Thermodynamics

Computational chemistry provides powerful tools for analyzing the kinetics and thermodynamics of reactions involving oxazole derivatives. Methods like Density Functional Theory (DFT) are widely used to predict reaction mechanisms and energy profiles. irjweb.comrsc.orgresearchgate.net

For instance, studies on the oxidation of oxazole by hydroxyl radicals have utilized DFT methods (such as M06-2X and ωB97XD) combined with Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. rsc.orgresearchgate.net These investigations reveal that the reaction proceeds primarily through OH-addition to the carbon atoms of the ring rather than H-abstraction. rsc.orgresearchgate.net The calculations can determine barrier heights, reaction rates, and the influence of temperature and pressure on the kinetic outcomes. rsc.org

Similarly, the kinetics of the photo-oxidation of oxazole derivatives by singlet oxygen have been investigated using DFT calculations at the B3LYP level. nih.gov Such studies elucidate the cycloaddition mechanisms ([2+2] and [4+2]) and the subsequent decomposition pathways of dioxetane and endoperoxide intermediates. nih.gov

By applying these computational approaches to this compound, one can predict its reactivity towards various reagents, its atmospheric degradation pathways, and the thermodynamic stability of its reaction intermediates and products. These theoretical calculations provide insights that are crucial for understanding the compound's chemical behavior under different conditions.

Structure-Reactivity and Structure-Property Relationships

The chemical behavior and physical properties of this compound are dictated by the interplay between the oxazole core and its methylsulfinyl and phenyl substituents.

Influence of Methylsulfinyl and Phenyl Substituents on Oxazole Ring Reactivity

The reactivity of the oxazole ring is highly sensitive to the electronic nature of its substituents. pharmaguideline.comthepharmajournal.com The positions on the oxazole ring exhibit different reactivity, with the order generally being C2 > C5 > C4 for nucleophilic attack/deprotonation and C4 > C5 > C2 for electrophilic attack. pharmaguideline.comthepharmajournal.com

Methylsulfinyl Group (at C2): The sulfinyl group is known to be electron-withdrawing. Its presence at the C2 position significantly influences the ring's electronic distribution. This electron-withdrawing character deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C2 position itself. pharmaguideline.com Deprotonation at the C2 position, a common reaction for unsubstituted oxazoles, would be hindered by the presence of the methylsulfinyl group.

Phenyl Group (at C5): The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction. Computational studies on phenyl-substituted oxazoles show that the phenyl group can pull the electronic densities of the Lowest Unoccupied Molecular Orbital (LUMO), while having a lesser effect on the Highest Occupied Molecular Orbital (HOMO). nih.gov This influences the frontier molecular orbital interactions that govern chemical reactions.

The combined effect of these two substituents makes the C4 position the most likely site for electrophilic attack, while the C2 carbon becomes a potential site for nucleophilic substitution, likely involving the displacement of the methylsulfinyl group. Computational tools like analysis of atomic charges, Fukui functions, and molecular electrostatic potential maps can precisely quantify these substituent effects and predict the most probable sites for various chemical reactions. rsc.org

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are routinely used to predict the spectroscopic properties of molecules with high accuracy, providing a powerful tool for structure verification. researchgate.net

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would help assign the signals for the proton at the C4 position of the oxazole ring, as well as the protons of the methyl and phenyl groups. Similarly, the chemical shifts for all carbon atoms in the molecule can be computed. thepharmajournal.com

Vibrational Spectroscopy (IR & Raman): Theoretical frequency calculations using DFT can predict the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. thepharmajournal.com This allows for the assignment of specific bands to the stretching and bending vibrations of the oxazole ring, the S=O bond in the methylsulfinyl group, and the C-H bonds of the phenyl group.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transitions of a molecule. researchgate.net This method can predict the maximum absorption wavelengths (λ_max) and oscillator strengths, which correlate with the UV-Vis spectrum. These calculations provide insight into the HOMO-LUMO energy gap and the nature of the electronic excitations. nih.gov

The table below illustrates the type of data that can be generated for this compound using these computational methods.

| Spectroscopic Technique | Predicted Parameter | Example Value/Range | Structural Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | ~3.0 | -S(O)CH₃ |

| ~7.5-8.0 | C₆H₅- | ||

| ~7.8 | Oxazole C4-H | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~160 | Oxazole C2 |

| ~150 | Oxazole C5 | ||

| ~125-140 | Oxazole C4 & Phenyl Carbons | ||

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~1050-1100 | S=O Stretch |

| ~1500-1600 | C=N, C=C Ring Stretch | ||

| UV-Vis Spectroscopy | λmax (nm) | ~280-320 | π → π* transition |

Note: The values in this table are hypothetical examples based on typical ranges for similar structures and are meant for illustrative purposes.

Theoretical Studies on the Stability and Aromaticity of the Oxazole System with Diverse Substituents

The stability and aromaticity of heterocyclic compounds are fundamental properties that can be quantified through theoretical calculations. Aromaticity is not just a structural concept but is also linked to energetic stability and magnetic properties.

Several computational descriptors are used to assess aromaticity:

Aromatic Stabilization Energy (ASE): This method evaluates the energetic stabilization of a cyclic conjugated system compared to an appropriate acyclic reference compound. It is often calculated using isodesmic or homodesmotic reactions, which can be modeled using high-level quantum chemical methods. scirp.orgfrontiersin.org A higher ASE value indicates greater aromatic stability.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of a ring or above the ring plane. scirp.org A significantly negative NICS value (e.g., NICS(1), calculated 1 Å above the ring) is indicative of a diatropic ring current, a hallmark of aromaticity. frontiersin.orgresearchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization in the ring. A HOMA value of 1 corresponds to a fully aromatic system with no bond length alternation, while a value of 0 represents a non-aromatic system. researchgate.net

For this compound, these indices would be calculated to understand the influence of the substituents on the aromatic character of the oxazole ring. While the parent oxazole is considered aromatic, its aromaticity is less pronounced than that of thiazole (B1198619) or imidazole. The electron-withdrawing methylsulfinyl group at C2 and the π-system of the phenyl group at C5 would modulate the electron delocalization within the oxazole ring. Computational studies on other azoles have shown that aza-substitution at the 2 and 5 positions can increase aromaticity. researchgate.net A detailed theoretical study would be required to determine the precise quantitative effect of the methylsulfinyl and phenyl groups on the ASE, NICS, and HOMA values of the oxazole core.

Synthetic Applications and Future Research Directions of Sulfinyl Oxazoles

Role as Intermediates and Building Blocks in Complex Organic Synthesis

Sulfinyl oxazoles, such as 2-(Methylsulfinyl)-5-phenyloxazole, are versatile intermediates in the synthesis of more complex molecules. The oxazole (B20620) ring itself is a significant heterocyclic nucleus found in a variety of biologically active compounds. nih.govmdpi.comresearchgate.net Its presence in natural products and synthetic molecules makes it a valuable scaffold in drug discovery. nih.govmdpi.com The sulfoxide (B87167) group, in particular, enhances the utility of these compounds. It can be used as a handle for further synthetic modifications, sometimes being introduced as a precursor to a sulfide (B99878) and later reduced. acsgcipr.orggoogle.com The sulfoxide can also increase the acidity of adjacent protons, facilitating the formation of carbanions for carbon-carbon bond formation. google.com

The synthetic utility of oxazole derivatives is broad. They serve as key intermediates in the creation of pharmaceuticals, natural products, and other biologically active compounds. researchgate.netgoogle.com For example, the oxazole core is a component of molecules with anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comresearchgate.net The ability to functionalize the oxazole ring at various positions allows for the creation of a diverse library of compounds for screening and development. chemrxiv.orgchemrxiv.orgacs.org

Development of Novel Catalytic Systems utilizing Oxazole-based Ligands

Oxazole-containing molecules have been explored as ligands in the development of novel catalytic systems. mdpi.comchemscene.com These ligands coordinate with metal centers, influencing the activity and selectivity of the catalyst. mdpi.comchemscene.comalfachemic.com The nitrogen and oxygen atoms within the oxazole ring provide coordination sites for metal ions. chemscene.com By modifying the substituents on the oxazole ring, the electronic and steric properties of the ligand can be fine-tuned, which in turn affects the performance of the resulting catalyst. mdpi.com

Research has shown that vanadium complexes with oxazole-oxazoline ligands are active catalysts for ethylene (B1197577) polymerization and copolymerization with norbornene. mdpi.com The position of substituents on the oxazole ring can significantly impact the catalyst's activity. For instance, a substituent at the 5-position of the oxazole ring can impose steric hindrance that influences catalytic performance. mdpi.com Furthermore, oxazole-based ligands have been utilized in the synthesis of platinum complexes that are active catalysts for the hydrosilylation of alkenes and alkynes. acs.orgresearchgate.net The development of such catalytic systems is a promising area of research, with potential applications in materials science and organic synthesis. mdpi.comalfachemic.com

Strategies for Further Derivatization of this compound

The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of new compounds with potentially interesting properties.

Transformations of the Sulfinyl Group (e.g., Reduction to Sulfide, Further Oxidation to Sulfone, Pummerer-type Rearrangements)

The sulfinyl group is a key functional group that can undergo several transformations:

Reduction to Sulfide: The sulfoxide can be reduced to the corresponding sulfide. This transformation is significant as the sulfide moiety is a component of numerous biologically active molecules. google.com Various reagents and methods are available for the reduction of sulfoxides, though care must be taken to ensure compatibility with other functional groups in the molecule. google.com The reduction of a sulfoxide to a sulfide can be a crucial step in a synthetic sequence where the sulfoxide was initially used to activate an adjacent position or as a chiral auxiliary. google.com

Further Oxidation to Sulfone: Sulfoxides can be oxidized to sulfones. libretexts.orgyoutube.comlibretexts.org This transformation is often achieved using oxidizing agents like hydrogen peroxide or peroxyacids. libretexts.orgyoutube.comlibretexts.org Sulfones are also important functional groups in medicinal chemistry and materials science. acsgcipr.orgnih.gov The oxidation of sulfides to sulfones is a common synthetic strategy, and a variety of methods have been developed to achieve this transformation with high yield and selectivity. nih.govorganic-chemistry.orgrsc.org

Pummerer-type Rearrangements: The Pummerer rearrangement is a classic reaction of sulfoxides that involves their conversion to α-acyloxy thioethers in the presence of an anhydride (B1165640), such as acetic anhydride. wikipedia.orgtcichemicals.comyoutube.comtcichemicals.com This reaction proceeds through a thial intermediate that can be trapped by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgtcichemicals.com This rearrangement provides a powerful tool for the functionalization of the carbon atom alpha to the sulfur. wikipedia.orgyoutube.comyoutube.combritannica.com

Modifications of the Phenyl Substituent

The phenyl group at the 5-position of the oxazole ring provides another avenue for derivatization. Standard electrophilic aromatic substitution reactions can be employed to introduce various functional groups onto the phenyl ring. The specific conditions for these reactions would need to be optimized to account for the directing effects of the oxazole ring and the sulfinyl group. The introduction of different substituents on the phenyl ring can significantly impact the biological activity of the molecule, as seen in studies of other phenyl-substituted heterocyclic compounds. nih.gov

Functionalization of the Oxazole Ring at Unsubstituted Positions

The oxazole ring in this compound has an unsubstituted position at C4, which is a prime target for functionalization. chemrxiv.orgchemrxiv.org Methods for the direct functionalization of the oxazole ring are valuable for creating structural diversity. chemrxiv.orgchemrxiv.orgacs.org For instance, halogenation at the 4-position can be achieved using N-halosuccinimides. This halogenated intermediate can then serve as a handle for further cross-coupling reactions to introduce a variety of substituents. acs.org Additionally, metalation of the oxazole ring followed by reaction with an electrophile is a powerful strategy for introducing functional groups at specific positions. acs.org

Emerging Methodologies for Organosulfur and Heterocyclic Chemistry Research

The fields of organosulfur and heterocyclic chemistry are continuously evolving, with new methodologies being developed that could be applied to the synthesis and derivatization of sulfinyl oxazoles.

Recent advances in organosulfur chemistry include the development of novel reagents and catalytic systems for the formation of carbon-sulfur bonds. oup.com For example, the use of easy-to-handle SO2 surrogates like DABSO has simplified many synthetic procedures. thieme-connect.de There is also growing interest in the development of methods for the atroposelective synthesis of chiral sulfur compounds. acs.org

In heterocyclic chemistry, there is a focus on developing efficient and environmentally friendly methods for the synthesis of complex heterocyclic systems. ucc.iesciencedaily.comresearchgate.net This includes the use of flow chemistry, which can offer improved control over reaction conditions and facilitate the telescoping of multi-step sequences. ucc.ie The development of new catalytic methods, such as those employing photoredox catalysis, is also expanding the toolbox for the synthesis of N-unprotected heterocycles. researchgate.net These emerging methodologies hold significant promise for the future of research involving sulfinyl oxazoles and other related compounds.

Q & A

Basic: What synthetic routes are commonly used to prepare 2-(Methylsulfinyl)-5-phenyloxazole, and how are reaction conditions optimized?

Answer:

The synthesis of this compound typically involves two key steps: (1) cyclization of aryl-amino ketones to form the oxazole core and (2) oxidation of the sulfide group to the sulfinyl moiety. For cyclization, substrates like α-benzamidoacetophenone derivatives are treated with reagents such as phosphorus oxychloride or sulfuric acid, yielding oxazoles with substituent-dependent efficiencies (e.g., 53–96% yields for bromo/nitro-substituted analogs) . Oxidation of the sulfide intermediate to the sulfinyl form is achieved using NaOCl with TEMPO as a catalyst, as demonstrated in the synthesis of structurally similar sulfinylbenzamide derivatives . Optimization includes adjusting reaction time, temperature, and stoichiometry of oxidizing agents to minimize side reactions.

Basic: How is thin-layer chromatography (TLC) employed to monitor the synthesis and purity of oxazole derivatives?

Answer:

TLC is critical for tracking reaction progress and verifying purity. For example, in the synthesis of 2-[(5-methylbenzoxazol-2-yl)sulfanyl] acetohydrazide derivatives, TLC with a chloroform:methanol (7:3) mobile phase confirmed intermediate formation and completion of hydrazide coupling . In fluorinated oxazole analogs, pretreating solutions with fluorescent agents (e.g., 2-(1-naphthalenyl)-5-phenyloxazole) enhances detection sensitivity on TLC plates . Researchers should validate solvent systems using polarity-matched standards and employ UV/fluorescence visualization for low-concentration analytes.

Advanced: How can contradictory yield data in oxazole cyclization reactions be systematically analyzed?

Answer:

Discrepancies in yields often arise from substituent electronic effects or reagent selectivity. For instance, 4-nitrobenzamidoacetophenone yields trace oxazole due to steric hindrance and electron-withdrawing effects, whereas 3-iodo analogs achieve 79% yields under identical conditions . Researchers should:

- Compare substituent Hammett parameters to correlate electronic effects with reactivity.

- Replicate reactions with controlled variables (e.g., anhydrous vs. humid conditions).

- Use high-resolution mass spectrometry (HRMS) to identify byproducts from incomplete cyclization or oxidation .

Advanced: What advanced spectroscopic and crystallographic techniques validate the sulfinyl group’s conformation in this compound?

Answer:

X-ray crystallography is definitive for confirming sulfinyl geometry. In sulfinylbenzamide analogs, intermolecular N–H⋯O hydrogen bonds form layered frameworks, with the sulfinyl oxygen adopting a trigonal-planar geometry . Solid-state NMR can resolve dynamic sulfinyl conformers, while FT-IR identifies S=O stretching vibrations (~1040–1080 cm⁻¹). Computational methods (e.g., DFT) further predict preferred conformations and compare them with experimental data .

Basic: What oxidation conditions are optimal for converting sulfide precursors to sulfinyl derivatives?

Answer:

Controlled oxidation using NaOCl with TEMPO as a catalyst achieves high selectivity for sulfinyl over sulfone formation. For example, 2-(methylthio)benzamide oxidation at 0–5°C for 2 hours yields the sulfinyl derivative with minimal overoxidation . Alternative oxidants (e.g., mCPBA) may require inert atmospheres to prevent side reactions. Researchers should monitor reaction progress via TLC or HPLC and quench the reaction at partial conversion if intermediates are unstable.

Advanced: How do computational methods like molecular docking predict the biological activity of sulfinyl-oxazole hybrids?

Answer:

Docking studies assess binding affinity to target proteins. For sulfonamide-oxazole hybrids, molecular docking into enzyme active sites (e.g., carbonic anhydrase) evaluates hydrogen bonding and hydrophobic interactions. Researchers use software like AutoDock Vina to simulate ligand-receptor binding, validate poses with MD simulations, and correlate docking scores with experimental IC₅₀ values from enzyme assays . Substituent modifications (e.g., fluorophenyl groups) are modeled to optimize steric and electronic complementarity .

Basic: What purification strategies are recommended for sulfinyl-oxazole compounds with polar functional groups?

Answer:

For polar derivatives, silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) effectively separates products. Solid-phase extraction (SPE) using C18 cartridges removes hydrophilic impurities . Recrystallization from ethanol/water mixtures improves purity for crystalline analogs, while preparative TLC is suitable for small-scale purifications .

Advanced: What mechanistic insights explain substituent-dependent cyclization efficiencies in oxazole synthesis?

Answer:

Electron-donating groups (e.g., methyl, methoxy) stabilize the transition state during cyclization, enhancing yields. In contrast, electron-withdrawing groups (e.g., nitro) deactivate the aryl ring, slowing nucleophilic attack. Kinetic studies using in situ IR or HPLC-MS reveal rate constants for intermediates, while DFT calculations map energy barriers for substituent-dependent pathways . Researchers may introduce directing groups (e.g., pyridyl) to steer regioselectivity in complex substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.